3-(4-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium
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Overview
Description
3-(4-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound characterized by its unique structure, which includes fluorine and methyl groups attached to a hexahydroimidazoazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazoazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl and methylphenyl groups: These groups are introduced via nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the imidazoazepine core.
Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Use in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets. The fluorine and hydroxyl groups play a crucial role in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide .
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole .
Uniqueness
3-(4-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is unique due to its specific combination of functional groups and its hexahydroimidazoazepine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H24FN2O+ |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol |
InChI |
InChI=1S/C21H24FN2O/c1-16-6-12-19(13-7-16)23-15-21(25,17-8-10-18(22)11-9-17)24-14-4-2-3-5-20(23)24/h6-13,25H,2-5,14-15H2,1H3/q+1 |
InChI Key |
IHIGKZPAVJSBCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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